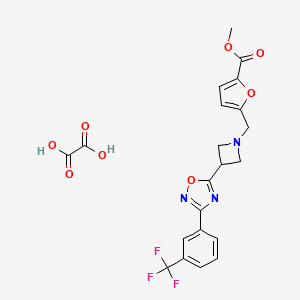

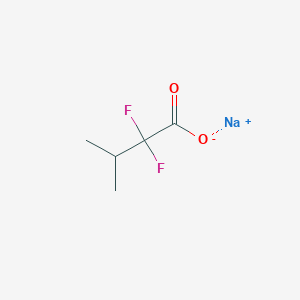

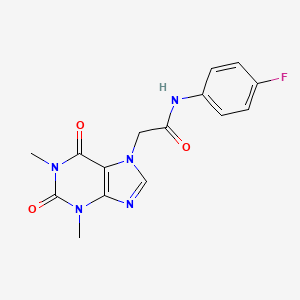

![molecular formula C13H17NO4 B2520394 2-[3-(丁酰氨基)-4-羟苯基]乙酸甲酯 CAS No. 900019-91-2](/img/structure/B2520394.png)

2-[3-(丁酰氨基)-4-羟苯基]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is a compound that can be associated with a class of substances that have potential biological activity. While the specific compound is not directly mentioned in the provided papers, the general structure suggests it could be related to intermediates for the synthesis of biologically active compounds, such as ACE inhibitors . The presence of an amino group and a hydroxyphenyl structure within the compound indicates that it may interact with biological systems through various mechanisms, including hydrogen bonding and potential enzymatic inhibition.

Synthesis Analysis

The synthesis of related compounds often involves the acylation of substituted benzenes, as seen in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation . This method could potentially be adapted for the synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate by choosing appropriate starting materials and reaction conditions. The synthesis of similar compounds, such as those containing oxadiazole rings, also involves the reaction of methyl (2-hydroxyphenyl)acetate with other reagents, indicating that the hydroxyphenyl acetate moiety is a versatile building block for more complex structures .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate often features significant conformational aspects, as seen in the crystal structures of related compounds. For instance, the dihedral angles between rings and the presence of intramolecular hydrogen bonds can influence the overall shape and reactivity of the molecule . These structural details are crucial for understanding how the compound might interact with biological targets.

Chemical Reactions Analysis

Compounds with similar structures to Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate can participate in a variety of chemical reactions. For example, the presence of an oxadiazole ring in related compounds suggests potential reactivity with nucleophiles or electrophiles at different positions of the ring . The amino group in the butyrylamino moiety could also be involved in reactions such as acylation or amidation, which are common in the modification of pharmaceutical compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate would likely be influenced by its functional groups. The hydroxyphenyl group could contribute to the compound's solubility in polar solvents, while the butyrylamino group might affect its boiling point and melting point. The presence of these groups also suggests the potential for hydrogen bonding, which could influence the compound's stability and reactivity. The related compounds synthesized in the papers provided show a range of interactions in their crystal structures, such as hydrogen bonding and π-π interactions, which are important for the solid-state properties of the compounds .

科学研究应用

光催化降解

- 2-[3-(丁酰氨基)-4-羟苯基]乙酸甲酯已在光催化降解的背景下进行了研究,特别是与沙丁胺醇等药物有关。使用二氧化钛在太阳光照射下进行光催化是药物分解以及矿化和毒性评估的关键方法 (Sakkas 等,2007).

抗癌药物合成

- 该化合物也与抗癌药物的合成有关。氨基乙酸官能化的席夫碱有机锡(IV)配合物已显示出作为抗癌剂的潜力,2-[3-(丁酰氨基)-4-羟苯基]乙酸甲酯在这些化合物中发挥作用 (Basu Baul 等,2009).

抗炎药开发

- 2-[3-(丁酰氨基)-4-羟苯基]乙酸甲酯的衍生物已用于合成和评估抗炎药,特别是在 1,2,4 三唑衍生物的背景下 (Virmani & Hussain,2014)。

天然产物分离

- 从弯曲镰刀菌等生物中分离天然产物也很重要,在这些生物中已鉴定出 2-[3-(丁酰氨基)-4-羟苯基]乙酸甲酯的衍生物 (Varma 等,2006)。

维生素和药物的水凝胶载体

- 在药物制剂中,该化合物已被探索作为水凝胶剂的成分,用于包裹和释放维生素 B12 和抗癌药物多柔比星 (Guchhait 等,2021)。

晶体结构分析

- 已确定相关化合物的晶体结构,例如 2-[5-(2-羟苯基)-2H-四唑-2-基]乙酸甲酯,以更好地了解它们的化学性质 (Lee 等,2017)。

抗菌活性

- 对新型 4‐氧杂-1,3-噻唑烷二酮、2-氧代氮杂环丁烷和 5-氧代咪唑啉的研究,包括 2-{2-[4-氧杂-3-(芳基羰基氨基) -1,3-噻唑烷-2-基]苯氧基}乙酸甲酯,已证明对各种微生物具有抗菌活性 (Desai 等,2001)。

属性

IUPAC Name |

methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITSLEDNSGRLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

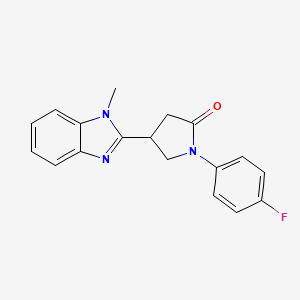

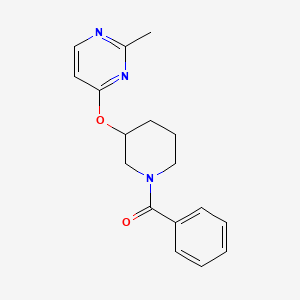

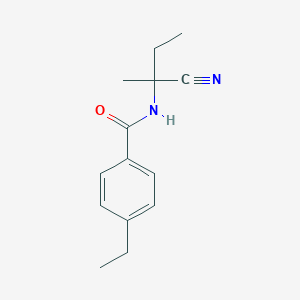

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

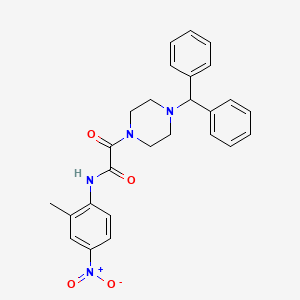

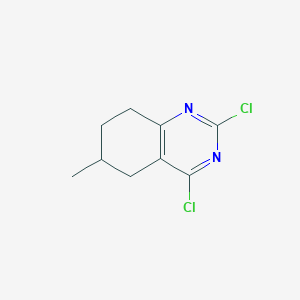

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

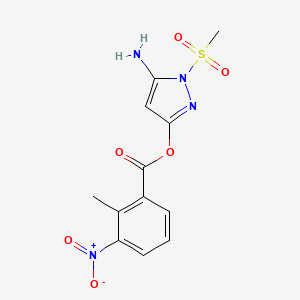

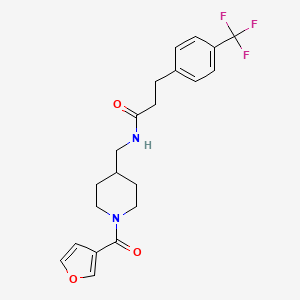

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)